molecular formula C49H44N8O5 B10777972 [4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide] CAS No. 183854-21-9

[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]

Cat. No. B10777972
CAS RN: 183854-21-9
M. Wt: 824.9 g/mol
InChI Key: UWSVAGUSMAEUKO-QHQGJXSCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SD146 involves the formation of a complex structure with multiple functional groups. The key steps include the formation of the benzimidazole ring and the subsequent attachment of various substituents to achieve the desired chemical structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of SD146 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: SD146 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds .

Scientific Research Applications

Chemistry: SD146 has been studied for its potential as a building block in the synthesis of more complex molecules.

Biology and Medicine: SD146 has shown promise as an inhibitor of HIV-1 protease, a key enzyme involved in the replication of the HIV virus. By inhibiting this enzyme, SD146 may help to prevent the spread of the virus within the body . Additionally, SD146 has been explored for its potential use in other therapeutic areas, such as cancer and infectious diseases .

Industry: In the industrial sector, SD146 may be used as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a useful starting material for the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness of SD146: SD146 is unique in its ability to form additional hydrogen bonds and van der Waals interactions with the HIV-1 protease, which enhances its binding affinity and potency. This makes it a valuable candidate for further development as an antiviral agent .

properties

CAS RN

183854-21-9

Molecular Formula

C49H44N8O5

Molecular Weight

824.9 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-[[(4R,5S,6S,7R)-3-[[3-(1H-benzimidazol-2-ylcarbamoyl)phenyl]methyl]-4,7-dibenzyl-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]benzamide

InChI

InChI=1S/C49H44N8O5/c58-43-41(27-31-13-3-1-4-14-31)56(29-33-17-11-19-35(25-33)45(60)54-47-50-37-21-7-8-22-38(37)51-47)49(62)57(42(44(43)59)28-32-15-5-2-6-16-32)30-34-18-12-20-36(26-34)46(61)55-48-52-39-23-9-10-24-40(39)53-48/h1-26,41-44,58-59H,27-30H2,(H2,50,51,54,60)(H2,52,53,55,61)/t41-,42-,43+,44+/m1/s1

InChI Key

UWSVAGUSMAEUKO-QHQGJXSCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC5=CC=CC=C5N4)CC6=CC(=CC=C6)C(=O)NC7=NC8=CC=CC=C8N7)CC9=CC=CC=C9)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC5=CC=CC=C5N4)CC6=CC(=CC=C6)C(=O)NC7=NC8=CC=CC=C8N7)CC9=CC=CC=C9)O)O

Origin of Product

United States

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